8-bromo-2-fluoroquinoline
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Overview
Description
8-Bromo-2-fluoroquinoline is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various scientific domains.
Preparation Methods
The synthesis of 8-bromo-2-fluoroquinoline typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method includes the bromination of 2-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
8-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the quinoline ring can undergo oxidation or reduction reactions under specific conditions, leading to various functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted quinolines with potential biological activities .
Scientific Research Applications
8-Bromo-2-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antibacterial, antiviral, and anticancer agents
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Material Science: Fluorinated quinolines, including this compound, are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties.
Agriculture: Some derivatives of fluorinated quinolines have shown promise as agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 8-bromo-2-fluoroquinoline largely depends on its specific application. In medicinal chemistry, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
8-Bromo-2-fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and treatment of rheumatic arthritis.
Flosequinan: A drug for heart disease treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
1501904-86-4 |
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Molecular Formula |
C9H5BrFN |
Molecular Weight |
226.04 g/mol |
IUPAC Name |
8-bromo-2-fluoroquinoline |
InChI |
InChI=1S/C9H5BrFN/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |
InChI Key |
ZFLUEMLTYMNJCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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